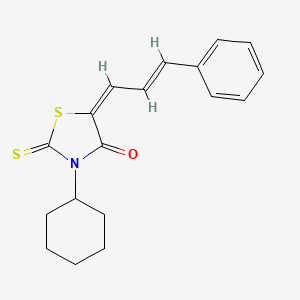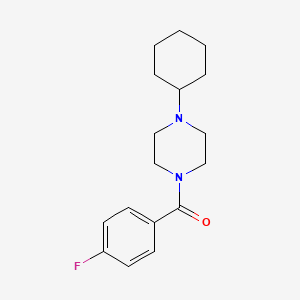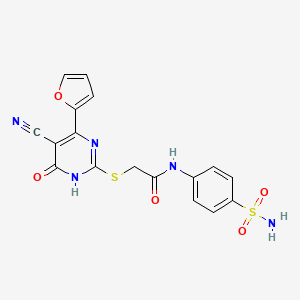![molecular formula C24H21NO8S B10880542 2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 3-[(4-methylphenyl)sulfonyl]propanoate](/img/structure/B10880542.png)
2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 3-[(4-methylphenyl)sulfonyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 3-[(4-methylphenyl)sulfonyl]propanoate: is a chemical compound with the following structure:
Structure: C20H17NO7S
This compound belongs to the class of organic molecules known as phenylpropanoic acids. It combines a phenyl ring, a nitro group, and a sulfonyl group, making it an intriguing target for research and applications.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the reaction of 4-nitrophenol with 2-bromoethyl 3-[(4-methylphenyl)sulfonyl]propanoate. The reaction proceeds through nucleophilic substitution, resulting in the desired product.
Reaction Conditions: The reaction typically occurs under mild conditions, using a base (such as sodium hydroxide) to facilitate the substitution. Solvents like dimethyl sulfoxide (DMSO) or acetonitrile are commonly employed.
Industrial Production: While industrial-scale production details may vary, the synthesis usually follows similar principles. Optimization of reaction conditions, purification steps, and scalability are essential for large-scale manufacturing.
Chemical Reactions Analysis
Reactivity:
Oxidation: The nitro group can undergo reduction to an amino group, leading to diverse reactivity.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.
Acid-Base Reactions: The sulfonyl group can act as an acidic proton donor.
Reduction: Sodium dithionite (Na2S2O4) or catalytic hydrogenation.
Substitution: Strong bases (e.g., sodium hydroxide) and suitable solvents.
Acid-Base Reactions: Strong acids or bases.
Major Products: The major products depend on the specific reaction conditions. Reduction of the nitro group yields an amino derivative, while substitution reactions lead to various phenyl-substituted compounds.
Scientific Research Applications
Chemistry:
Building Block: Researchers use this compound as a building block for more complex molecules.
Functional Groups: Its unique combination of functional groups makes it valuable for designing new materials.
Drug Development: Investigating its biological activity may reveal potential drug candidates.
Bioconjugation: The sulfonyl group allows bioconjugation to proteins or other biomolecules.
Fine Chemicals: Used in specialty chemicals and pharmaceuticals.
Materials Science: Employed in polymer synthesis and material modification.
Mechanism of Action
The exact mechanism remains an active area of research. its sulfonyl group suggests potential interactions with enzymes or receptors.
Comparison with Similar Compounds
While no direct analogs exist, compounds with similar functional groups (e.g., nitrophenols, sulfonyl-containing compounds) can be compared for reactivity and applications.
For additional information, you can refer to the following sources:
- Sigma-Aldrich
- BenchChem
Properties
Molecular Formula |
C24H21NO8S |
|---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
[2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl] 3-(4-methylphenyl)sulfonylpropanoate |
InChI |
InChI=1S/C24H21NO8S/c1-17-2-12-22(13-3-17)34(30,31)15-14-24(27)32-16-23(26)18-4-8-20(9-5-18)33-21-10-6-19(7-11-21)25(28)29/h2-13H,14-16H2,1H3 |
InChI Key |
OGVBVEWCEKJDOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{1-[3-(Benzyloxy)-4-methoxybenzyl]piperidin-4-yl}-2,6-dimethylmorpholine](/img/structure/B10880463.png)
methanone](/img/structure/B10880472.png)
![7-benzyl-8-[4-(4-chlorobenzyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10880475.png)
methanone](/img/structure/B10880477.png)
![N-{2-[(4,5-dicyano-2-nitrophenyl)amino]-4-ethoxyphenyl}benzamide](/img/structure/B10880484.png)


![N~3~-(4-Methylphenyl)-3,15-diazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadec-7-ene-3-carbothioamide](/img/structure/B10880499.png)

![2-(3-{3-[2-(3,4-diethoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}propyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B10880524.png)
![1-(1-Benzylpiperidin-4-yl)-4-[(2-fluorophenyl)methyl]piperazine](/img/structure/B10880529.png)

![N-[4-(Allyloxy)-3-ethoxybenzyl]-N-cyclopentylamine](/img/structure/B10880538.png)

